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Compound of Interest

Compound Name: 7-Chloro-8-methylisoquinoline

Cat. No.: B13640744

Get Quote

Executive Summary
7-Chloro-8-methylisoquinoline (CAS: 2385373-46-4) represents a critical heteroaromatic

scaffold in medicinal chemistry, particularly for central nervous system (CNS) targets where the

isoquinoline core is privileged. This guide provides a definitive technical analysis of its

fundamental physicochemical properties—specifically Molecular Weight (MW) and Lipophilicity

(LogP/LogD).

Given the limited availability of experimental data in public repositories for this specific isomer,

this guide synthesizes calculated properties based on quantitative structure-property

relationships (QSPR) and outlines the industry-standard protocols required for empirical

validation.

Physicochemical Specifications
The following data aggregates calculated values derived from consensus algorithms and

comparative structural analysis with the quinoline isomer.
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Property Value Unit Method/Source

Molecular Formula C₁₀H₈ClN —
Stoichiometric

Calculation

Molecular Weight 177.63 g/mol
Monoisotopic Mass

Calculation

Exact Mass 177.0345 Da High-Res Calculation

Predicted LogP 3.35 ± 0.3 —

Consensus QSPR

(Fragment

Contribution)

Predicted LogD (pH

7.4)
2.8 – 3.1 —

Estimated based on

pKa of Isoquinoline

(~5.[1][2]4)

TPSA 12.89 Å²
Topological Polar

Surface Area

H-Bond Donors 0 — Structural Count

H-Bond Acceptors 1 —
Structural Count (N-

atom)

Structural Analysis & Lipophilicity Logic
The lipophilicity of 7-Chloro-8-methylisoquinoline is driven by the hydrophobic aromatic core

and the lipophilic substituents. The predicted LogP of ~3.35 is derived via fragment-based

contribution methods:

Isoquinoline Core: Base LogP ≈ 2.1

7-Chloro Substituent: Adds ≈ +0.71 (Hydrophobic/Electron-withdrawing)

8-Methyl Substituent: Adds ≈ +0.56 (Hydrophobic/Steric bulk)

Ortho-Effect Correction: Slight reduction due to steric crowding between the 8-methyl group

and the isoquinoline nitrogen lone pair (though less pronounced than in quinolines).
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Experimental Validation Protocols
To ensure data integrity in drug discovery pipelines, calculated values must be validated

experimentally. The following protocols are self-validating systems designed for high

reproducibility.

Protocol A: Molecular Weight Confirmation via LC-MS
Objective: Confirm identity and purity (>95%) prior to biological assays.

Methodology:

Sample Prep: Dissolve 0.1 mg of compound in 1 mL Acetonitrile (ACN).

Instrumentation: UHPLC coupled with Quadrupole Time-of-Flight (Q-TOF) MS.

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

Mobile Phase: Gradient elution 5% to 95% B (A: Water + 0.1% Formic Acid; B: ACN + 0.1%

Formic Acid).

Ionization: Electrospray Ionization (ESI) in Positive Mode (

).

Success Criteria:

Observed parent ion peak at m/z 178.04 (

).

Isotopic pattern matches the Chlorine signature (³⁵Cl:³⁷Cl ratio approx 3:1).

Protocol B: Lipophilicity (LogP) Determination via
Shake-Flask Method
Objective: Determine the equilibrium distribution coefficient between octanol and water.

Methodology:
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Phase Saturation: Pre-saturate 1-octanol with water and water with 1-octanol for 24 hours.

Solubilization: Dissolve compound in the water-saturated octanol phase to a concentration of

1 mM.

Partitioning: Mix equal volumes of the organic sample and octanol-saturated water in a glass

vial.

Equilibration: Shake mechanically for 60 minutes at 25°C, then centrifuge to separate

phases.

Quantification: Analyze both phases using HPLC-UV (254 nm).

Calculation:

Drugability & Lead Optimization Implications
Lipinski’s Rule of 5 Compliance
7-Chloro-8-methylisoquinoline demonstrates excellent drug-like properties, making it a viable

fragment for lead optimization.

MW < 500: Pass (177.63)

LogP < 5: Pass (~3.35)

H-Donors < 5: Pass (0)

H-Acceptors < 10: Pass (1)

CNS Penetration (Blood-Brain Barrier)
The combination of low molecular weight, moderate lipophilicity (LogP 2-3.5 range), and low

TPSA (< 90 Å²) suggests high probability of BBB penetration. However, the basic nitrogen (pKa

~5.4) means a fraction will be protonated at physiological pH, potentially aiding solubility while

maintaining permeability via the uncharged species.

Visualizations
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Workflow: Lipophilicity Determination Logic
The following diagram illustrates the decision matrix for selecting the appropriate lipophilicity

assay based on the compound's throughput stage.

Compound: 7-Chloro-8-methylisoquinoline

Step 1: In Silico Prediction
(Consensus LogP ~3.35)

Is High Accuracy Required?

Method A: RP-HPLC (High Throughput)
Correlate Retention Time (tR) to LogP

No (Screening Phase)

Method B: Shake-Flask (Gold Standard)
Direct Partitioning (Octanol/Water)

Yes (Lead Opt)

Data Analysis & QSAR Integration

Click to download full resolution via product page

Caption: Decision workflow for selecting between high-throughput HPLC estimation and gold-

standard Shake-Flask validation for lipophilicity.

Structural Activity Relationship (SAR) Path
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This diagram details the contribution of specific structural modifications to the overall

physicochemical profile.

Isoquinoline Core
(MW: 129.16 | LogP: ~2.1)

+ 7-Chloro
(+34.45 Da | +0.7 LogP)

Increases Metabolic Stability

Halogenation + 8-Methyl
(+14.02 Da | +0.5 LogP)

Steric Hindrance / Selectivity

Methylation 7-Chloro-8-methylisoquinoline
(MW: 177.63 | LogP: ~3.35)

Final Scaffold

Click to download full resolution via product page

Caption: Fragment-based analysis showing the additive effects of chlorination and methylation

on MW and LogP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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